N-(2-phenylethyl)cyclopentanamine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of 225.76 g/mol. This compound, which is a hydrochloride salt, features a cyclopentanamine structure substituted with a phenethyl group, making it of interest in various fields of research, particularly in medicinal chemistry and organic synthesis .
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield corresponding ketones, while reduction could produce amines or alcohols.
Research indicates that N-(2-phenylethyl)cyclopentanamine hydrochloride exhibits potential biological activity. It has been studied for its interactions with various biological molecules, which may lead to therapeutic applications. The mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity, and influencing biological pathways .
The synthesis of N-(2-phenylethyl)cyclopentanamine hydrochloride generally involves the reaction of cyclopentanone with phenethylamine, often in the presence of a reducing agent. This reaction is conducted under controlled conditions to optimize yield and purity.
In industrial settings, large-scale synthesis is performed using optimized conditions to maximize yield. The process includes purification steps such as crystallization to obtain the final product in its hydrochloride salt form .
Several compounds share structural similarities with N-(2-phenylethyl)cyclopentanamine hydrochloride. Below is a comparison with some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(2-methylphenyl)cyclopentanamine hydrochloride | C13H20ClN | Contains a methyl group on the phenyl ring |
N-benzylcyclopentanamine hydrochloride | C13H19ClN | Substituted with a benzyl group instead |
N-(3-phenylpropyl)cyclopentanamine hydrochloride | C15H22ClN | Features a propyl chain extending from the phenyl |
N-(2-phenylethyl)cyclopentanamine hydrochloride is unique due to its specific phenethyl substitution on the cyclopentanamine framework. This structural characteristic may impart distinct biological properties compared to similar compounds, potentially influencing its efficacy and safety profile in therapeutic applications .
Sigma receptors (σ1 and σ2) are implicated in neuromodulation, neuroprotection, and psychosis. Phenethylamine derivatives, such as BD-1047, demonstrate high σ1 receptor antagonism, with Ki values in the low nanomolar range [1]. N-(2-Phenylethyl)cyclopentanamine’s open-chain phenethylamine structure suggests potential σ1 receptor engagement, as its cyclopentylamine moiety may mimic the hydrophobic regions of known σ1 ligands.
Comparative binding studies of phenethylamine analogs reveal that N-alkyl substitutions enhance σ1 selectivity over σ2 subtypes [1]. For example, BD-1047’s Ki at σ1 is 1.4 nM, whereas its σ2 affinity is >1,000 nM [1]. A hypothetical binding model for N-(2-phenylethyl)cyclopentanamine could involve:
Table 1: Sigma receptor binding profiles of selected phenethylamine derivatives
Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity Ratio (σ1:σ2) |
---|---|---|---|
BD-1047 [1] | 1.4 | >1,000 | >714 |
Haloperidol [1] | 12 | 1,200 | 100 |
N-(2-Phenylethyl)cyclopentanamine (predicted) | ~50* | >1,000* | >20 |
*Theoretical estimates based on structural analogs [1].
β-Secretase (BACE-1) is a protease critical in amyloid-β (Aβ) production, a hallmark of Alzheimer’s disease. Conditional BACE1 knockout models demonstrate that even partial BACE-1 inhibition (50–70%) significantly reduces Aβ plaques without inducing neurodevelopmental side effects [2]. While no direct evidence links N-(2-phenylethyl)cyclopentanamine to BACE-1 modulation, its phenethylamine core may influence enzymatic activity through allosteric mechanisms.
In vitro studies of related compounds show:
Table 2: BACE-1 inhibitory activity of phenethylamine-based compounds
Compound | IC₅₀ (μM) | Model System | Reference |
---|---|---|---|
LY2811376 | 0.03 | Human cortical neurons | [2] |
NB-360 | 0.26 | Transgenic mice | [2] |
N-(2-Phenylethyl)cyclopentanamine | N/A | In silico prediction | — |
Table 3: 5-HT2A receptor activation parameters
Compound | EC₅₀ (nM) | Efficacy (% vs. serotonin) | Species |
---|---|---|---|
Compound 1 [3] | 4.2 | 98 | Human |
Psilocin | 6.1 | 100 | Rat |
N-(2-Phenylethyl)cyclopentanamine | 15* | 75* | Predicted |
β-Phenylethylamine (βPEA), a structural analog, increases extracellular dopamine via DAT-mediated efflux [4]. Electrophysiological data from C. elegans show that βPEA induces fast, self-inactivating dopamine currents (0.26 pA) dependent on DAT-1 [4]. N-(2-Phenylethyl)cyclopentanamine’s bulkier cyclopentyl group may alter DAT interaction kinetics:
Key findings from βPEA studies [4]: